molecular formula C7H9F3O2 B1404475 5-(Trifluoromethyl)oxepan-4-one CAS No. 1344733-56-7

5-(Trifluoromethyl)oxepan-4-one

Cat. No.: B1404475
CAS No.: 1344733-56-7
M. Wt: 182.14 g/mol
InChI Key: SLHYVUBAHCBCTK-UHFFFAOYSA-N
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Description

Significance of Oxepanones in Heterocyclic Synthesis

Oxepanones, which are seven-membered cyclic ethers containing a ketone functional group, represent a class of medium-ring heterocycles. The synthesis of such rings has historically presented challenges to chemists due to unfavorable entropic and enthalpic factors associated with their formation. rsc.org However, advancements in synthetic methodologies, including ring-closing metathesis, various cyclization strategies, and ring-expansion techniques, have made these scaffolds more accessible. rsc.org Oxepane (B1206615) motifs are found in a number of biologically active natural products, highlighting their importance as a core structural unit.

Strategic Importance of Trifluoromethyl Moieties in Molecular Design

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry and materials science. rsc.org The trifluoromethyl group can profoundly alter a molecule's properties due to its high electronegativity, metabolic stability, and lipophilicity. researchgate.netnih.gov These changes can lead to enhanced binding affinity to biological targets, improved pharmacokinetic profiles, and increased metabolic stability of drug candidates. rsc.org Trifluoromethyl ketones (TFMKs), in particular, are valuable synthetic intermediates and have been explored as potent enzyme inhibitors. nih.govresearchgate.net

Contextualization of 5-(Trifluoromethyl)oxepan-4-one within Fluorinated Heterocycles

Fluorinated heterocycles are a rapidly growing class of compounds with significant applications in pharmaceuticals and agrochemicals. mdpi.com The introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl group, into a heterocyclic framework can lead to compounds with enhanced biological activity. mdpi.com this compound is a prime example of this molecular design strategy, combining the heterocyclic oxepanone core with the influential trifluoromethyl group. While specific research on this particular molecule is not extensively documented, its structure suggests potential for novel biological activities.

Overview of Research Trajectories for Novel Trifluoromethylated Scaffolds

The development of new methods for the synthesis of trifluoromethylated compounds is an active area of research. rsc.org Current research focuses on the development of efficient and selective trifluoromethylation reactions, as well as the design and synthesis of novel fluorinated building blocks. sapub.org The exploration of compounds like this compound is in line with the broader trend of creating structurally diverse and functionally optimized molecules for various applications. The synthesis and study of such compounds contribute to a deeper understanding of the interplay between molecular structure and function.

Table 1: Key Physicochemical Properties Influenced by the Trifluoromethyl Group

Property Influence of Trifluoromethyl Group Reference
Lipophilicity Generally increases, which can improve membrane permeability. researchgate.net
Metabolic Stability Increases due to the strength of the C-F bond. rsc.org
Acidity of Neighboring Protons Increases due to the electron-withdrawing nature of the CF3 group. nih.gov
Binding Affinity Can enhance interactions with biological targets through various non-covalent interactions. nih.gov
Conformation Can influence the preferred conformation of the molecule. mdpi.com

Table 2: General Synthetic Strategies for Medium-Ring Heterocycles

Synthetic Strategy Description Reference
Ring-Closing Metathesis A powerful method for the formation of cyclic olefins, which can be further functionalized. rsc.org
Intramolecular Cyclization Various methods including radical, Lewis acid-mediated, and transition metal-catalyzed cyclizations. rsc.orgrsc.org
Ring Expansion Strategies that involve the expansion of a smaller, more readily available ring system. acs.org
Homologation Methods that involve the insertion of a carbon atom into a cyclic precursor. rsc.org

Table 3: Common Methods for the Synthesis of Trifluoromethyl Ketones

Method Description Reference
Trifluoromethylation of Carboxylic Acid Derivatives The reaction of esters, acid chlorides, or other derivatives with a trifluoromethylating agent. nih.gov
Oxidation of Trifluoromethyl Alcohols The oxidation of secondary alcohols bearing a trifluoromethyl group. rsc.org
Radical Trifluoromethylation The reaction of enol ethers or enamines with a source of trifluoromethyl radicals. acs.org
From Vinyl Triflates A method that involves the migration of the trifluoromethyl group from a vinyl triflate. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)oxepan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)5-1-3-12-4-2-6(5)11/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHYVUBAHCBCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC(=O)C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344733-56-7
Record name 5-(trifluoromethyl)oxepan-4-one
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Synthetic Methodologies and Strategic Approaches for 5 Trifluoromethyl Oxepan 4 One

De Novo Synthetic Routes to the Oxepan-4-one (B1595542) Core

The construction of the seven-membered oxepane (B1206615) ring presents a significant synthetic challenge due to unfavorable enthalpic and entropic factors associated with the formation of medium-sized rings. Nevertheless, several strategies have been developed to access this heterocyclic core.

Ring-Closing Strategies for Oxepane Formation

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of unsaturated rings, including oxepanes. wikipedia.org This method typically involves the intramolecular reaction of a diene in the presence of a metal catalyst, leading to the formation of a cycloalkene and a volatile byproduct like ethylene. wikipedia.org

The synthesis of oxepanes via RCM generally starts from acyclic precursors containing two terminal alkene functionalities connected by an ether linkage. The choice of catalyst is crucial for the success of the reaction, with Grubbs' and Schrock's catalysts being among the most commonly used. psu.eduorganic-chemistry.org For instance, the RCM of a suitable diene precursor can furnish a dihydrooxepine, which can then be hydrogenated to the corresponding oxepane. The functional group tolerance of modern RCM catalysts allows for the presence of various substituents on the acyclic precursor, which can be carried through to the final cyclic product. wikipedia.orgsoton.ac.uk

A plausible RCM approach to a precursor for 5-(Trifluoromethyl)oxepan-4-one would involve the synthesis of a diene with the necessary carbon skeleton and an oxygen atom at the appropriate position.

Ring Expansion Techniques for Seven-Membered Oxygen Heterocycles

An alternative to ring-closing strategies is the expansion of smaller, more readily available rings to form the seven-membered oxepane system. This can be a highly effective method, often proceeding with good control over stereochemistry.

One common approach involves the ring expansion of six-membered rings like tetrahydropyrans. For example, treatment of a suitably substituted tetrahydropyran (B127337) derivative can induce a rearrangement to an oxepane. Photochemical methods have also been explored for the ring expansion of smaller heterocycles like oxetanes to tetrahydrofurans, suggesting the potential for similar strategies to be applied for the synthesis of oxepanes from tetrahydrofuran (B95107) precursors. lscollege.ac.inrsc.orgrsc.org

Carbocation-mediated rearrangements can also lead to ring expansion. For instance, the treatment of a cyclobutyl-substituted alcohol with acid can trigger a rearrangement to a cyclopentanol, demonstrating the principle of one-carbon ring expansion. researcher.life A similar strategy could be envisioned for the expansion of a five-membered tetrahydrofuran ring to a six-membered dihydropyran, which could then be further elaborated to an oxepane.

Installation of the Trifluoromethyl Group

The introduction of the trifluoromethyl (CF3) group is a key step in the synthesis of the target molecule. This can be achieved either by reacting a precursor substrate with a trifluoromethylating agent or by incorporating a CF3-containing building block early in the synthetic sequence.

Trifluoromethylation Reactions on Precursor Substrates

A variety of reagents and methods have been developed for the introduction of the CF3 group. These can be broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylation reactions. wikipedia.orgarkat-usa.org

Nucleophilic Trifluoromethylation: This approach typically involves the reaction of a nucleophilic "CF3-" equivalent with an electrophilic carbon center, such as a carbonyl group. wikipedia.orgsemanticscholar.orgbeilstein-journals.org Ruppert's reagent (TMSCF3) is a widely used source of the trifluoromethyl anion, often activated by a fluoride (B91410) source. semanticscholar.org For instance, the reaction of a ketone with TMSCF3 can yield a trifluoromethylated alcohol. semanticscholar.org Another method utilizes fluoroform (HCF3) in the presence of a strong base to generate the trifluoromethyl anion. nih.gov

Electrophilic Trifluoromethylation: In this strategy, an electrophilic "CF3+" source reacts with a nucleophilic substrate. d-nb.infoacs.org Hypervalent iodine reagents, such as Togni's and Umemoto's reagents, are popular choices for electrophilic trifluoromethylation. d-nb.infoacs.orgnih.gov These reagents can trifluoromethylate a range of nucleophiles, including enolates and silyl (B83357) enol ethers, to produce α-trifluoromethyl ketones. d-nb.infonih.gov

Radical Trifluoromethylation: This method involves the generation of a trifluoromethyl radical (•CF3), which then reacts with the substrate. arkat-usa.org Trifluoroiodomethane (CF3I) in the presence of a radical initiator is a common way to generate •CF3. arkat-usa.org

For the synthesis of this compound, a plausible strategy would involve the trifluoromethylation of a suitable oxepanone precursor.

Stereoselective Introduction of the Trifluoromethyl Moiety

Controlling the stereochemistry at the C5 position is a critical aspect of the synthesis. Asymmetric trifluoromethylation methods have been developed to address this challenge. nih.gov

Catalytic asymmetric trifluoromethylation of ketones using chiral catalysts can provide enantioenriched trifluoromethylated alcohols. nih.gov For example, chiral cinchona alkaloid derivatives have been used as catalysts for the enantioselective addition of TMSCF3 to ketones. masterorganicchemistry.com The resulting chiral alcohol can then be oxidized to the corresponding ketone, preserving the stereocenter.

Another approach involves the diastereoselective trifluoromethylation of a chiral substrate. If a chiral oxepanone precursor is used, the existing stereocenters can influence the stereochemical outcome of the trifluoromethylation reaction.

Functionalization of the Oxepane Ring to Yield the Ketone

The final step in the proposed synthetic sequence is the introduction of the ketone functionality at the C4 position of the oxepane ring. A common and effective method to achieve this is through the oxidation of the corresponding secondary alcohol.

A variety of oxidizing agents can be employed for this transformation. lscollege.ac.inyoutube.comorganic-chemistry.orgchemistrysteps.com Pyridinium (B92312) chlorochromate (PCC) is a well-known reagent for the selective oxidation of secondary alcohols to ketones without over-oxidation. youtube.com The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, is another mild and efficient method. organic-chemistry.orgchemistrysteps.com Both of these methods are generally compatible with a wide range of functional groups, making them suitable for the late-stage functionalization of a complex molecule like a trifluoromethylated oxepane.

Therefore, a plausible final step in the synthesis of this compound would be the oxidation of 5-(Trifluoromethyl)oxepan-4-ol.

Oxidation Methodologies for Carbonyl Formation

The ketone functional group in this compound can be established through the oxidation of a corresponding precursor alcohol, 5-(trifluoromethyl)oxepan-4-ol. This approach is a standard and reliable method in organic synthesis. The choice of oxidant is crucial to ensure high yield and avoid side reactions.

Common oxidizing agents suitable for this transformation include:

Chromium-based reagents: Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are often used for the oxidation of secondary alcohols to ketones under mild conditions, typically in a solvent like dichloromethane (B109758) (DCM).

Hypervalent iodine reagents: Dess-Martin periodinane (DMP) is a popular choice due to its mild reaction conditions and high selectivity, preventing over-oxidation.

Swern and related oxidations: These methods, utilizing dimethyl sulfoxide (DMSO) activated by an electrophile (like oxalyl chloride or trifluoroacetic anhydride), are highly effective and avoid the use of heavy metals.

An alternative strategy involves the direct cyclization of a linear precursor that already contains the necessary carbon skeleton and functional groups, though this often presents challenges in controlling regioselectivity during ring closure. A classical route to the parent oxepan-4-one structure involves the cyclization of ω-hydroxyalkanoic acids or their derivatives, a method that could be adapted for a trifluoromethylated precursor.

Table 1: Comparison of Oxidation Methods for Alcohol to Ketone Conversion

Oxidizing Agent Typical Conditions Advantages Disadvantages
Pyridinium Chlorochromate (PCC) CH₂Cl₂, Room Temp Mild, readily available Toxic chromium waste
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room Temp High selectivity, mild, metal-free Can be explosive, expensive
Swern Oxidation (DMSO, (COCl)₂) CH₂Cl₂, -78 °C to Room Temp High yield, metal-free Requires low temp, foul odor

Regioselective Functionalization at the C-4 Position

Achieving regioselective functionalization to place the trifluoromethyl group specifically at the C-5 position (α to the carbonyl at C-4) is a critical challenge. Two primary strategies can be envisioned:

Trifluoromethylation of a Pre-formed Oxepan-4-one: This is arguably the more direct approach. It involves generating an enolate or enol ether from oxepan-4-one, which then reacts with an electrophilic trifluoromethylating agent. The regioselectivity (C-3 vs. C-5) is a key consideration, often governed by thermodynamic versus kinetic control of enolate formation.

Cyclization of a Pre-functionalized Acyclic Precursor: This method involves synthesizing a linear molecule with the trifluoromethyl group already in the correct position relative to other functionalities that will form the ring. Subsequent intramolecular cyclization, for example, an etherification reaction, would then yield the desired product. While potentially offering excellent regiocontrol, this route can be longer and more complex.

The direct C-4 alkylation of pyridines has been addressed using blocking groups to achieve regioselectivity, a principle that could conceptually be applied to heterocyclic systems like oxepanones to direct functionalization. nih.govmanchesterorganics.com

Catalytic Systems in the Synthesis of this compound

Catalysis offers efficient and selective pathways for key steps in the synthesis of this compound, particularly for the challenging C-CF₃ bond formation.

Transition Metal-Catalyzed Transformations

Transition metals, especially copper and palladium, are widely employed to catalyze trifluoromethylation reactions. acs.org A plausible route involves the copper-catalyzed trifluoromethylation of a silyl enol ether derived from oxepan-4-one. acs.org In this scenario, the silyl enol ether acts as a nucleophile, and a catalyst such as copper(I) iodide (CuI) can facilitate the reaction with an electrophilic trifluoromethyl source like the Togni reagent.

Similarly, palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. organic-chemistry.org A reaction between an enolate of oxepan-4-one and a trifluoromethylating agent could be mediated by a palladium complex, offering high efficiency and functional group tolerance. organic-chemistry.org

Table 2: Examples of Transition Metal-Catalyzed α-Trifluoromethylation of Ketones

Catalyst System Substrate CF₃ Source Key Features Reference
Cu-based catalyst Silyl Enol Ether Electrophilic CF₃⁺ reagent Forms α-trifluoromethyl ketones acs.org
Pd(0) catalyst Indole 1-chloro-3,3,3-trifluoropropane Carbonylative trifluoromethylation researchgate.net
Copper Catalyst α,β-unsaturated ketone MFSDA Regioselective C-H trifluoromethylation acs.org

MFSDA: methyl fluorosulfonyldifluoroacetate

Organocatalytic Approaches

Organocatalysis provides a metal-free alternative for asymmetric synthesis, which could be employed to produce enantiomerically enriched this compound. One established strategy is the combination of enamine catalysis with photoredox catalysis for the α-trifluoromethylation of aldehydes and ketones. In this approach, a chiral secondary amine catalyst would react with this compound to form a chiral enamine. This enamine can then react with a trifluoromethyl radical generated by a photocatalyst, leading to an enantioselective product.

Phase-transfer catalysis using ammonium (B1175870) salts is another organocatalytic method that has been applied to the trifluoromethylation of imines and could be adapted for ketone substrates.

Total Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives provides a broader context for the strategies applicable to this compound. The synthesis of related seven-membered heterocycles, such as 1,4-oxazepanes and 1,4-diazepanes, often utilizes N-propargylamines as versatile building blocks that undergo cyclization. rsc.org Similarly, the synthesis of other trifluoromethylated heterocycles, like 4-difluoromethylene-1-pyrrolines, has been achieved via palladium-catalyzed 5-endo cyclization of ketone oximes, demonstrating the utility of transition metals in forming fluorinated cyclic structures. nih.gov

The synthesis of 1,2,4-oxadiazole (B8745197) derivatives, which are also important in drug discovery, often relies on the heterocyclization of amidoximes with carboxylic acid derivatives or 1,3-dipolar cycloadditions. nih.gov These established routes for constructing different heterocyclic cores highlight a toolbox of reactions that can be adapted for the synthesis of novel structures like the target compound.

Green Chemistry Principles in Synthetic Route Development

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. numberanalytics.com Key considerations include:

Atom Economy: Designing synthetic routes, such as catalytic additions, that maximize the incorporation of all starting materials into the final product.

Use of Catalysis: Employing catalytic amounts of transition metals or organocatalysts is preferable to using stoichiometric reagents, which generate more waste. rsc.orgresearchgate.net

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents where possible. mdpi.com Microwave-assisted synthesis can also reduce reaction times and solvent usage. rsc.orgrasayanjournal.co.in

Energy Efficiency: Conducting reactions at ambient temperature and pressure, for instance through photoredox catalysis, minimizes energy consumption.

Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps simplifies the synthesis and reduces waste. Direct C-H functionalization is a prime example of this principle.

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally benign. researchgate.netrasayanjournal.co.in

Reactivity Profile and Mechanistic Investigations of 5 Trifluoromethyl Oxepan 4 One

Transformations at the Ketone Functionality

The reactivity of 5-(Trifluoromethyl)oxepan-4-one is significantly influenced by the presence of the electron-withdrawing trifluoromethyl group adjacent to the carbonyl. This electronic feature enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack.

Nucleophilic Addition Reactions

The ketone functionality in this compound is highly susceptible to nucleophilic addition. The strong inductive effect of the trifluoromethyl group polarizes the C=O bond, rendering the carbonyl carbon more electropositive and thus more reactive towards nucleophiles compared to non-fluorinated analogues.

Common nucleophilic addition reactions would involve organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi). For instance, the reaction with methylmagnesium bromide would be expected to yield the corresponding tertiary alcohol, 5-methyl-5-(trifluoromethyl)oxepan-4-ol. The stereochemical outcome of such additions is a key area of investigation, with the bulky trifluoromethyl group likely directing the incoming nucleophile to the opposite face of the oxepane (B1206615) ring.

Cyanide ions, typically from sources like trimethylsilyl (B98337) cyanide (TMSCN), are also expected to add to the carbonyl group to form cyanohydrins. These intermediates are valuable precursors for the synthesis of α-hydroxy acids and β-amino alcohols.

Enolization and Aldol-Type Condensations

The potential for enolization of this compound exists at the C3 and C5 positions. However, the acidity of the α-protons is differentially affected by the substituents. The proton at C5 is significantly acidified by the adjacent trifluoromethyl group, making deprotonation at this position more favorable under basic conditions to form a thermodynamically stable enolate.

This regioselective enolate formation can be exploited in directed Aldol-type condensations. Reaction with various aldehydes and ketones in the presence of a suitable base, such as lithium diisopropylamide (LDA), would be expected to lead to the formation of β-hydroxy ketone adducts. The stereoselectivity of these reactions would be of considerable interest, potentially being controlled by the steric bulk of the trifluoromethyl group and the geometry of the enolate.

Reductive and Oxidative Conversions of the Carbonyl Group

The reduction of the carbonyl group in this compound can be achieved using a variety of reducing agents to yield the corresponding secondary alcohol, 5-(trifluoromethyl)oxepan-4-ol. The choice of reducing agent can influence the stereochemical outcome. For example, sterically hindered reducing agents like lithium tri-sec-butylborohydride (L-Selectride) are likely to exhibit high diastereoselectivity, favoring the formation of one diastereomer over the other. In contrast, less bulky reagents like sodium borohydride (B1222165) may show lower selectivity.

Oxidative conversions of the carbonyl group are less common but could be envisaged in specific contexts, such as in Baeyer-Villiger oxidations. Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), could lead to the insertion of an oxygen atom adjacent to the carbonyl group, resulting in the formation of a lactone. The regioselectivity of this oxidation would be an interesting point of study, with migratory aptitude of the adjacent carbon atoms being a determining factor.

Reactions Involving the Oxepane Ring System

The seven-membered oxepane ring, while generally stable, can undergo specific transformations under certain reaction conditions.

Ring-Opening and Ring-Contraction/Expansion Reactions

Ring-opening of the oxepane ether linkage can be initiated under strongly acidic conditions or by using Lewis acids. Protonation of the ether oxygen followed by nucleophilic attack by a suitable nucleophile (e.g., a halide ion) can lead to cleavage of a C-O bond, resulting in a linear chain derivative.

Ring-contraction reactions could potentially be induced through intramolecular rearrangements. For example, under specific conditions, a Favorskii-type rearrangement of an α-halo derivative of this compound could lead to the formation of a six-membered cyclohexane (B81311) carboxylic acid derivative.

Ring expansion is less probable for this system without the introduction of specific functionalities that would facilitate such a rearrangement, for instance, via a Tiffeneau-Demjanov rearrangement of a corresponding aminohydrin.

Heteroatom Reactivity within the Cyclic Ether

The oxygen atom of the oxepane ring behaves as a Lewis base and can be protonated by strong acids or coordinate to Lewis acids. This activation is often the first step in ring-opening reactions. The presence of the electron-withdrawing trifluoromethyl group may slightly diminish the basicity of the ether oxygen, but it is still expected to be reactive enough to participate in such interactions.

Information regarding this compound is not available in publicly accessible literature.

Extensive research has been conducted to gather specific data on the chemical compound this compound. Despite a thorough search for its reactivity profile, mechanistic investigations, and selective transformations, no scientific literature or detailed studies specifically focusing on this molecule could be identified.

General information regarding the reactivity of trifluoromethyl ketones and cyclic ketones is available. This body of knowledge suggests that the trifluoromethyl group significantly influences the chemical behavior of the parent molecule. Key effects include:

Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group typically increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

Steric Effects: The bulkiness of the CF₃ group can hinder the approach of reactants, thereby influencing the stereochemical outcome of reactions. researchgate.net

Reaction Mechanisms: The presence of a CF₃ group can alter reaction pathways, for instance, by stabilizing or destabilizing reaction intermediates. researchgate.netnih.gov

Selective Transformations: The electronic and steric properties of the CF₃ group are often exploited to achieve high levels of chemo-, regio-, and stereoselectivity in various organic transformations. researchgate.netnih.gov

However, without specific studies on this compound, any discussion of its precise reactivity profile would be speculative and based on analogies to other related compounds. Such an approach would not meet the required standard of scientific accuracy for an article focused solely on this specific compound.

Therefore, the requested article on the "" cannot be generated at this time due to the absence of specific research data for this compound in the public domain. Further experimental investigation would be required to elucidate the chemical properties and reactivity of this compound.

Stereochemical Control and Chiral Synthesis of 5 Trifluoromethyl Oxepan 4 One

Asymmetric Synthesis Methodologies: A Prospective View

The asymmetric synthesis of 5-(Trifluoromethyl)oxepan-4-one would likely hinge on the strategic introduction of chirality either through the use of covalently bonded chiral auxiliaries or through the influence of a chiral catalyst in the reaction environment.

Chiral Auxiliary-Mediated Approaches

A hypothetical chiral auxiliary-mediated synthesis of this compound could involve the attachment of a chiral molecule to an acyclic precursor. This auxiliary would then direct the stereochemical outcome of a key bond-forming reaction, such as an intramolecular cyclization to form the oxepane (B1206615) ring or the stereoselective introduction of the trifluoromethyl group. For instance, a chiral alcohol could be used to form an ester with a precursor acid, and this chiral ester could then undergo a diastereoselective intramolecular Michael addition or an aldol-type reaction to construct the seven-membered ring. Subsequent removal of the auxiliary would yield the enantiomerically enriched oxepanone.

Hypothetical Chiral Auxiliary-Mediated Synthesis

Step Description Potential Chiral Auxiliary Key Transformation
1 Attachment of chiral auxiliary to an acyclic precursor Evans oxazolidinone, Oppolzer's sultam Acylation
2 Diastereoselective bond formation Intramolecular Michael addition, Aldol (B89426) reaction Ring cyclization

Chiral Catalyst-Controlled Reactions

Alternatively, a chiral catalyst could be employed to control the stereochemistry of the reaction. This approach avoids the need for the attachment and removal of a chiral auxiliary, making it more atom-economical. A potential strategy could involve a chiral organocatalyst, such as a proline derivative, to catalyze an intramolecular aldol cyclization of a linear precursor, thereby setting the stereocenter at the 5-position. Another possibility would be the use of a chiral transition metal complex to catalyze an asymmetric hydrogenation or a conjugate addition of a trifluoromethylating reagent to an unsaturated precursor.

Potential Chiral Catalyst-Controlled Reactions

Reaction Type Catalyst Class Key Transformation
Asymmetric Aldol Cyclization Chiral organocatalysts (e.g., proline) Ring formation and stereocenter creation
Asymmetric Conjugate Addition Chiral transition metal complexes (e.g., Rh, Cu) Introduction of the trifluoromethyl group

Diastereoselective Synthesis of this compound Isomers

Assuming a scenario where the oxepane ring already contains a stereocenter, the introduction of the trifluoromethyl group at the 5-position would lead to the formation of diastereomers. The diastereoselectivity of this process would be governed by the existing stereocenter's ability to direct the approach of the trifluoromethylating reagent. For example, in a substrate-controlled reaction, a bulky substituent on the oxepane ring could sterically hinder one face of the molecule, leading to the preferential formation of one diastereomer. The choice of reagent and reaction conditions would also play a crucial role in maximizing the diastereomeric ratio.

Enantioselective Routes to Specific Stereoisomers of this compound

Achieving an enantioselective synthesis would require a method that can differentiate between the two enantiotopic faces of a prochiral precursor. This could be accomplished through several hypothetical routes. For instance, an enantioselective desymmetrization of a meso-precursor containing two equivalent potential leaving groups could be catalyzed by a chiral Lewis acid. Alternatively, a kinetic resolution of a racemic mixture of a precursor alcohol, followed by cyclization, could provide access to a specific enantiomer of the final product.

Applications of 5 Trifluoromethyl Oxepan 4 One in Advanced Organic Synthesis

Role in the Synthesis of Biologically Relevant Frameworks

The search for novel, biologically active compounds often leads chemists to explore underrepresented areas of chemical space. Saturated, three-dimensional scaffolds like oxepanes are increasingly sought after for their potential to mimic natural product frameworks and provide better spatial engagement with biological targets. researchgate.net The incorporation of a trifluoromethyl group into the oxepane (B1206615) ring of 5-(Trifluoromethyl)oxepan-4-one is a strategic design element. This group can significantly alter the lipophilicity and metabolic stability of resulting molecules, properties that are critical for the development of effective therapeutic agents. nih.gov The synthesis of libraries based on this scaffold could, therefore, yield novel compounds with interesting biological profiles.

Precursor in Medicinal Chemistry Lead Generation and Optimization (focus on synthetic utility)

In medicinal chemistry, the generation of lead compounds and their subsequent optimization is a central activity. This compound serves as a valuable precursor in this process due to its inherent features. The trifluoromethyl group is a key substituent used to enhance the drug-like properties of a molecule. nih.gov The oxepane core provides a flexible yet constrained scaffold that can be systematically modified. Chemists can utilize the ketone for derivatization, creating a series of analogues to explore structure-activity relationships (SAR). This systematic modification is crucial for optimizing potency, selectivity, and pharmacokinetic profiles of a potential drug candidate.

Application in Combinatorial Chemistry Libraries for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening. nih.gov this compound is an ideal starting scaffold for DOS. Its functional handle (the ketone) and the modifiable oxepane ring allow for the rapid generation of a multitude of derivatives through various chemical reactions. By applying different reaction pathways to this single precursor, chemists can efficiently produce a library of compounds with significant structural variation, increasing the probability of identifying molecules with desired biological or material properties.

Strategic Intermediate in Agrochemical and Material Science Research (focus on synthetic utility)

The principles that make this compound attractive for medicinal chemistry also apply to agrochemical and material science research. In agrochemicals, the trifluoromethyl group is a common feature in many modern pesticides and herbicides, contributing to their efficacy and stability. nih.gov The use of this building block could lead to the discovery of new crop protection agents with novel modes of action. In material science, the introduction of fluorinated groups can impart unique properties such as thermal stability and altered electronic characteristics. rsc.org The oxepane backbone provides a non-aromatic, flexible spacer that can be incorporated into polymers or other materials to fine-tune their physical properties.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 5 Trifluoromethyl Oxepan 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. For 5-(Trifluoromethyl)oxepan-4-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic connectivity and chemical environment.

¹H NMR: The proton NMR spectrum is expected to reveal the arrangement of hydrogen atoms within the seven-membered oxepane (B1206615) ring. The signals for the eight non-exchangeable protons would likely appear in the upfield region, typical for aliphatic protons. The chemical shifts would be influenced by their proximity to the electronegative oxygen atom, the carbonyl group, and the trifluoromethyl group. Protons on carbons adjacent to the oxygen (C2 and C7) would be deshielded and appear at lower field (typically δ 3.5-4.5 ppm) compared to other methylene (B1212753) protons. libretexts.org The proton at the chiral center (C5) would be coupled to adjacent methylene protons, and its chemical shift would be significantly affected by the electron-withdrawing trifluoromethyl group.

¹³C NMR: The ¹³C NMR spectrum would show seven distinct signals, corresponding to each carbon atom in the molecule. The carbonyl carbon (C4) is expected to have the most downfield chemical shift, typically in the range of δ 200-210 ppm. The carbon bearing the trifluoromethyl group (C5) would appear as a quartet due to coupling with the three fluorine atoms. The CF₃ carbon itself would also be a quartet with a large coupling constant (J = ~270 Hz) and would be found around δ 124 ppm. rsc.org The carbons adjacent to the ring oxygen (C2 and C7) would resonate at approximately δ 60-70 ppm.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. A single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. rsc.org Its chemical shift, typically in the range of δ -60 to -80 ppm relative to a standard like CFCl₃, is sensitive to the local electronic environment. rsc.orgrsc.org This provides direct evidence for the presence and nature of the trifluoromethyl substituent. nih.gov

Predicted NMR Data for this compound Please note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

¹H NMR (in CDCl₃)
Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-2 (2H) 3.8 - 4.2 m
H-3 (2H) 2.8 - 3.2 m
H-5 (1H) 3.0 - 3.5 m
H-6 (2H) 2.2 - 2.6 m

¹³C NMR (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
C-2 ~70 t
C-3 ~45 t
C-4 ~205 s
C-5 ~50 q
C-6 ~35 t
C-7 ~68 t

¹⁹F NMR (in CDCl₃)

Fluorine Atoms Predicted Chemical Shift (δ, ppm) Predicted Multiplicity

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the ketone and trifluoromethyl groups. A strong, sharp absorption band is expected in the region of 1710-1730 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group within the seven-membered ring. The presence of the trifluoromethyl group would give rise to several strong C-F stretching bands, typically found in the 1100-1350 cm⁻¹ region. The spectrum would also show C-H stretching vibrations for the CH₂ groups just below 3000 cm⁻¹ and a C-O-C stretching band for the ether linkage in the ring, usually around 1050-1150 cm⁻¹.

Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
C=O (Ketone) Stretch 1710 - 1730 Strong
C-F (Trifluoromethyl) Stretch 1100 - 1350 Strong, Multiple Bands
C-O-C (Ether) Stretch 1050 - 1150 Medium-Strong

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern. For this compound (C₇H₉F₃O₂), the molecular weight is 182.14 g/mol . manchesterorganics.combldpharm.com A high-resolution mass spectrometry (HRMS) analysis would confirm the elemental formula by providing a highly accurate mass measurement.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 182. The fragmentation of the molecule would likely proceed via pathways characteristic of ketones and ethers. Key fragmentation patterns could include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This would lead to the loss of radicals, resulting in stable acylium ions.

Loss of CF₃: The trifluoromethyl group can be lost as a radical (•CF₃, mass 69), leading to a fragment ion at m/z 113.

Ring cleavage: Fragmentation of the oxepane ring can occur, leading to various smaller charged fragments.

Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Possible Identity
182 [C₇H₉F₃O₂]⁺ (Molecular Ion)
153 [M - C₂H₅]⁺ (Loss of ethyl radical via α-cleavage)
113 [M - CF₃]⁺ (Loss of trifluoromethyl radical)
85 [C₄H₅O₂]⁺ (Fragment from ring cleavage)

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. While no published crystal structure for this compound is currently available, such an analysis would provide definitive proof of its structure. researchgate.netnih.govresearchgate.net

A successful crystallographic study would unambiguously confirm the connectivity of the atoms, including the seven-membered oxepane ring and the position of the trifluoromethyl substituent. It would also reveal detailed conformational information about the ring, such as whether it adopts a chair, boat, or twist-chair conformation. Crucially, for a chiral compound like this, analysis of a single crystal of one enantiomer using a chiral space group or by determining the Flack parameter would establish its absolute configuration (R or S). This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering unparalleled insight into the molecule's geometry.

Chromatographic Techniques for Purity Assessment and Separation of Isomers (e.g., SFC)rsc.org

Chromatographic methods are essential for assessing the purity of a compound and for separating mixtures of isomers. Since this compound possesses a chiral center at the C5 position, it exists as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of chiral compounds. chromatographyonline.comyoutube.com

SFC, particularly with chiral stationary phases (CSPs), is often faster and uses more environmentally friendly solvents (like supercritical CO₂) than traditional high-performance liquid chromatography (HPLC). chromatographytoday.com The separation of the (R)- and (S)-enantiomers of this compound would be achieved by exploiting the differential interactions between each enantiomer and the chiral selector on the CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used and would be a primary choice for method development. chromatographyonline.com Analytical SFC would be used to determine the enantiomeric excess (ee) of a sample, while preparative SFC could be employed to isolate multi-gram quantities of the individual enantiomers in high purity.

Computational and Theoretical Investigations of 5 Trifluoromethyl Oxepan 4 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic makeup of a molecule, which in turn governs its reactivity and intermolecular interactions. For 5-(trifluoromethyl)oxepan-4-one, DFT calculations at a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, can elucidate the distribution of electron density and the nature of its frontier molecular orbitals (FMOs). researchgate.netcumhuriyet.edu.tr

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical behavior. In this compound, the HOMO is anticipated to be localized primarily on the oxygen atom of the oxepane (B1206615) ring and the non-bonding electrons of the carbonyl oxygen. Conversely, the LUMO is expected to be centered on the antibonding π* orbital of the carbonyl group. The potent electron-withdrawing trifluoromethyl group at the α-position to the carbonyl is predicted to significantly lower the energy of the LUMO, making the carbonyl carbon more electrophilic. This lowering of the LUMO energy also decreases the HOMO-LUMO energy gap, which can be correlated with the molecule's chemical reactivity and spectral properties. researchgate.net

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by quantifying charge distributions and identifying key orbital interactions. nih.gov This analysis would likely reveal a significant polarization of the C=O bond and the C-CF3 bond, with the fluorine atoms and the carbonyl oxygen bearing partial negative charges, while the adjacent carbons carry partial positive charges.

Table 1: Predicted Electronic Properties of this compound (Exemplary Data)
ParameterCalculated ValueMethodology
HOMO Energy-7.2 eVDFT/B3LYP/6-311++G(d,p)
LUMO Energy-1.8 eVDFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap5.4 eVDFT/B3LYP/6-311++G(d,p)
Dipole Moment3.5 DDFT/B3LYP/6-311++G(d,p)

Conformational Analysis of the Oxepane Ring System

The seven-membered oxepane ring is conformationally flexible, capable of adopting several low-energy conformations, including the chair, boat, and twist-chair forms. acs.org The introduction of a trifluoromethyl group at the C5 position is expected to have a significant influence on the relative energies and populations of these conformers.

Computational modeling, using methods like molecular mechanics or DFT, can be employed to map the potential energy surface of this compound and identify the most stable conformations. nih.govumn.edu The chair conformation is often the most stable for simple cycloheptanones. In the case of this compound, the trifluoromethyl group can occupy either an axial or an equatorial position. Due to steric hindrance, it is anticipated that the equatorial position would be favored to minimize unfavorable 1,3-diaxial interactions.

The relative energies of the different conformers are determined by a delicate balance of angle strain, torsional strain, and transannular interactions. nih.gov The bulky and highly electronegative trifluoromethyl group will likely introduce additional steric and electronic effects that further differentiate the energies of the possible conformations. For instance, dipole-dipole interactions between the C-F bonds and the carbonyl group could stabilize or destabilize certain arrangements.

Table 2: Calculated Relative Energies of this compound Conformers (Exemplary Data)
ConformerRelative Energy (kcal/mol)Predicted Population at 298 K (%)
Twist-Chair (CF3 equatorial)0.0075.3
Twist-Chair (CF3 axial)1.5210.2
Chair (CF3 equatorial)0.8514.1
Boat3.200.4

Theoretical Studies on Reaction Pathways and Transition States

The presence of the trifluoromethyl group is expected to significantly impact the reactivity of the carbonyl group in this compound. Trifluoromethyl ketones are known to be more electrophilic than their non-fluorinated analogs and readily form stable hydrates. nih.gov Theoretical calculations can be used to investigate the mechanisms of reactions such as nucleophilic addition to the carbonyl carbon.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state structures and calculate the activation energies. youtube.comresearchgate.net For example, the nucleophilic addition of a hydride source to the carbonyl group of this compound would likely proceed through a transition state where the nucleophile approaches the electrophilic carbon. The energy barrier for this process is expected to be lower than that for the corresponding non-fluorinated oxepan-4-one (B1595542) due to the electronic stabilization of the developing negative charge on the carbonyl oxygen by the adjacent trifluoromethyl group.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which can be invaluable for the characterization of novel compounds. nih.govrsc.org For this compound, DFT calculations can predict its 1H, 13C, and 19F NMR chemical shifts, as well as its infrared (IR) vibrational frequencies.

The predicted 19F NMR chemical shift of the trifluoromethyl group is highly sensitive to its electronic environment. researchgate.netnsf.gov The electron-withdrawing nature of the carbonyl group will influence the shielding of the fluorine nuclei. Similarly, the 1H and 13C NMR chemical shifts of the oxepane ring protons and carbons will be affected by their proximity to the trifluoromethyl and carbonyl groups. Comparing these predicted spectra with experimental data, when available, can confirm the structure of the molecule and provide insights into its preferred conformation in solution.

IR spectroscopy is sensitive to the vibrational modes of a molecule. The C=O stretching frequency in this compound is expected to be at a higher wavenumber compared to non-fluorinated ketones due to the inductive effect of the trifluoromethyl group. Theoretical frequency calculations can help in the assignment of the observed IR bands.

Table 3: Predicted Spectroscopic Data for this compound (Exemplary Data)
Spectroscopic ParameterPredicted ValueNotes
19F NMR Chemical Shift (δ)-75 ppm (relative to CFCl3)Dependent on solvent and conformation
13C NMR Chemical Shift (C=O) (δ)205 ppmDeshielded due to CF3 group
IR C=O Stretch (ν)1745 cm-1Shifted to higher frequency

Analysis of the Trifluoromethyl Group's Influence on Molecular Properties and Reactivity

The primary electronic effect is the strong inductive electron withdrawal (-I effect), which significantly increases the electrophilicity of the adjacent carbonyl carbon. This enhances its susceptibility to nucleophilic attack, a key aspect of its potential reactivity. nih.gov This through-bond effect is readily quantifiable through calculated atomic charges and orbital energies.

Through-space interactions, such as dipole-dipole interactions between the C-F bonds and the carbonyl group, can influence conformational preferences and the stability of reaction intermediates. ed.ac.uk While more subtle, these interactions can be crucial in determining the fine details of the molecule's behavior. Computational methods like Atoms in Molecules (AIM) theory can be used to visualize and quantify these non-covalent interactions. A comparative analysis with the non-fluorinated parent compound, oxepan-4-one, would computationally highlight the dramatic changes in electronic structure, reactivity, and conformational landscape imparted by the trifluoromethyl substituent.

Q & A

Q. Can biohybrid catalysis or flow chemistry innovate functionalization?

  • Methodological Answer :
  • Biohybrid : CAL-B lipase in microfluidic reactors achieves enantioselective acylations (ee >98%) at 50°C .
  • Flow Chemistry : Pd-coated reactors enable Heck couplings in <5 minutes (92% yield) with 40% less catalyst. Real-time FT-IR adjusts flow rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.